

4-Chloro-2-nitrobenzonitrile chemical structure and bonding

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Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzonitrile

Cat. No.: B1583667

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An In-depth Technical Guide to the Chemical Structure and Bonding of **4-Chloro-2-nitrobenzonitrile**

Introduction

4-Chloro-2-nitrobenzonitrile is an organic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group. Its chemical structure and the interplay of its functional groups make it a significant intermediate in various industrial syntheses, particularly in the pharmaceutical, agrochemical, and dye industries[1][2][3]. This document provides a comprehensive overview of its chemical structure, bonding characteristics, and key experimental data for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of **4-Chloro-2-nitrobenzonitrile** consists of a central benzene ring. A chlorine atom is located at position 4, a nitro group (NO_2) at position 2, and a nitrile group ($\text{-C}\equiv\text{N}$) at position 1. The presence of electron-withdrawing groups like nitro and nitrile, and the halogen atom, significantly influences the electronic properties and reactivity of the aromatic ring.

Synonyms: 2-Nitro-4-chlorobenzonitrile[3][4]

```
// Benzene Ring C1 [label="C", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C",
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// Aromatic Bonds C1 -- C5 [color="#202124"]; C5 -- C3 [color="#202124"]; C3 -- C6
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[color="#202124"];

// Substituents // Nitrile Group C7_nitrile [label="C", pos="0,2.5!", fillcolor="#F1F3F4",
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fontcolor="#FFFFFF"]; C1 -- C7_nitrile [color="#202124"]; C7_nitrile -- N_nitrile [label="",
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// Nitro Group N_nitro [label="N+", pos="-2.3,-1.25!", fillcolor="#EA4335",
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// Chlorine Cl [label="Cl", pos="2.3,-1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 -- Cl
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// Ring hydrogens H1 [label="H", pos="-1.5,1.25!", fillcolor="#FFFFFF", fontcolor="#202124"];
H2 [label="H", pos="1.5,1.25!", fillcolor="#FFFFFF", fontcolor="#202124"]; H3 [label="H",
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H2 [color="#202124"]; C6 -- H3 [color="#202124"]; }
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Figure 1. Chemical structure of **4-Chloro-2-nitrobenzonitrile**.

Physicochemical Properties

4-Chloro-2-nitrobenzonitrile is a solid at room temperature, typically appearing as a yellow to brown colored powder or slight yellow needle-like crystals[1][3][4]. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone[1].

Property	Value	Reference
Molecular Formula	C ₇ H ₃ ClN ₂ O ₂	[5][6][7]
Molecular Weight	182.56 g/mol	[5][7]
CAS Number	34662-32-3	[5][6][7]
Melting Point	95-101 °C	[3][4][7][8]
Boiling Point	313.5 °C at 760 mmHg	[4]
Appearance	Yellow solid / slight yellow needle crystal	[1][4]

Bonding and Molecular Structure

The molecular structure of **4-Chloro-2-nitrobenzonitrile** is characterized by a planar aromatic ring. The substituents (Cl, NO₂, and CN) are also coplanar with the benzene ring. This planarity is a common feature in substituted benzene derivatives and is crucial for understanding its intermolecular interactions.

Key Bonding Features:

- Aromatic System:** The core of the molecule is a stable benzene ring with delocalized π -electrons across the six carbon atoms.
- Cyano Group (-C≡N):** This group contains a triple bond between carbon and nitrogen. The C≡N stretching vibration is a characteristic feature in its infrared spectrum. Electron-withdrawing groups on the benzene ring, such as the nitro group and chlorine, can influence the frequency of this vibration. For instance, in related compounds like 4-chloro-3-nitrobenzonitrile, this stretching frequency appears around 2238 cm⁻¹ in the FTIR spectrum[9].
- Nitro Group (-NO₂):** The nitro group is a strong electron-withdrawing group. The N-O bonds have a partial double bond character due to resonance.
- Carbon-Chlorine Bond (C-Cl):** The C-Cl bond is a polar covalent bond. In monochloro-benzene derivatives, the C-Cl stretching frequency is typically observed in the 600-800 cm⁻¹

region of the infrared spectrum[9].

While specific crystal structure data for **4-Chloro-2-nitrobenzonitrile** is not readily available, analysis of its isomer, 4-chloro-3-nitrobenzonitrile, reveals that the chlorine, carbon, and nitrogen atoms are coplanar with the aromatic ring. In the crystal structure of this isomer, weak intermolecular C-H...O and C-H...N hydrogen bonds link the molecules, and π - π stacking interactions between benzene rings further stabilize the structure[10]. It is reasonable to infer that similar intermolecular forces are at play in the crystal lattice of **4-Chloro-2-nitrobenzonitrile**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **4-Chloro-2-nitrobenzonitrile**.

Spectroscopy Type	Data Availability and Key Features	Reference
Infrared (IR) Spectroscopy	FTIR spectra are available. Key vibrational modes include C≡N stretching, C-Cl stretching, and NO ₂ stretching. The C≡N stretch is influenced by the electron-withdrawing substituents. The C-Cl stretch is expected in the 800-600 cm ⁻¹ region.	[5][6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR spectra are available. The aromatic protons will show characteristic shifts and splitting patterns based on their positions relative to the electron-withdrawing groups.	[5]
Mass Spectrometry (MS)	Mass spectra are available, providing information on the molecular weight and fragmentation patterns.	[5]

Experimental Protocols: Synthesis

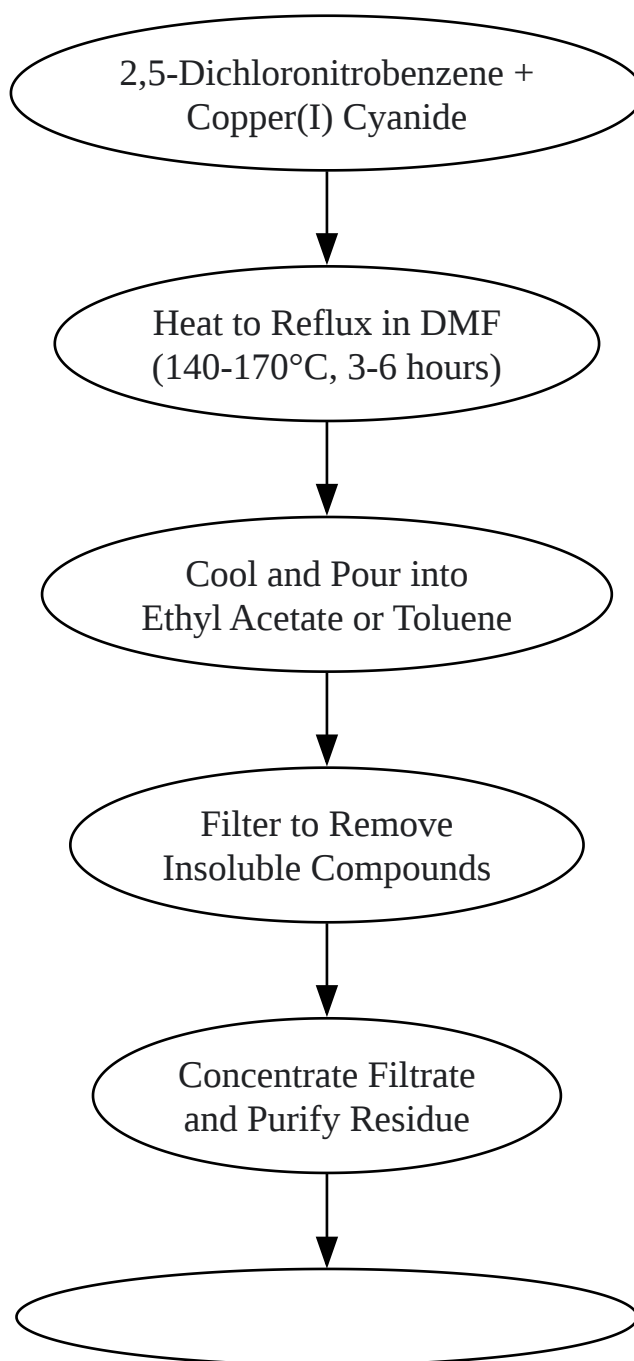
4-Chloro-2-nitrobenzonitrile can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the reaction of 2,5-dichloronitrobenzene with a cyanide source, such as copper(I) cyanide.

Example Synthetic Protocol:

This protocol is based on the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in N,N-dimethylformamide (DMF)[11][12][13].

- Reactants:

- 2,5-dichloronitrobenzene
- Copper(I) cyanide (CuCN)
- N,N-dimethylformamide (DMF) as solvent
- Potassium cyanide (KCN) can be used as a catalyst[12][13].
- Procedure:
 - A mixture of 2,5-dichloronitrobenzene and copper(I) cyanide (in approximately equimolar amounts) is prepared in DMF[11][12].
 - The mixture is heated to reflux, typically at a temperature between 140°C to 170°C, for several hours (e.g., 3.5 to 5.5 hours)[11][12][13].
 - After the reaction is complete, the mixture is cooled and poured into a suitable solvent like ethyl acetate or cold toluene to precipitate inorganic salts[11][12].
 - The mixture is stirred for an extended period at room temperature.
 - The precipitate is removed by filtration and washed with the solvent.
 - The combined filtrate is concentrated, and the resulting residue is purified to yield **4-chloro-2-nitrobenzonitrile**[11][12].



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Figure 2. Workflow for the synthesis of **4-Chloro-2-nitrobenzonitrile**.

Conclusion

4-Chloro-2-nitrobenzonitrile is a well-characterized compound with a defined chemical structure and bonding arrangement that dictates its physical and chemical properties. Its

synthesis is established, and a range of spectroscopic data is available for its identification and analysis. The presence of multiple functional groups on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and other high-value chemicals. This guide provides foundational technical information to support further research and development involving this important chemical intermediate.

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References

- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Chloro-2-nitrobenzonitrile | C₇H₃ClN₂O₂ | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-nitrobenzonitrile [webbook.nist.gov]
- 7. 4-Chloro-2-nitrobenzonitrile 97 34662-32-3 [sigmaaldrich.com]
- 8. 4-Chloro-2-nitrobenzonitrile | 34662-32-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
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